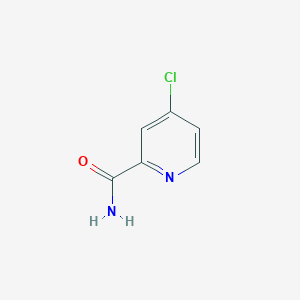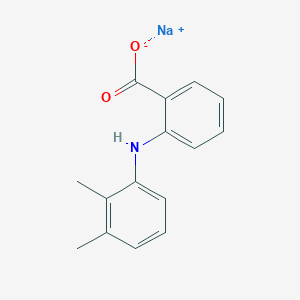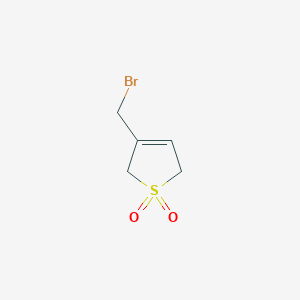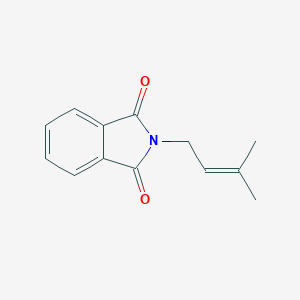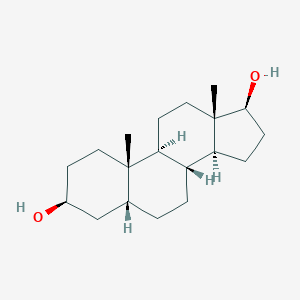
Cyclopentanesulfonic acid
Vue d'ensemble
Description
Cyclopentanesulfonic acid is a chemical compound with the molecular formula C5H10O3S . It contains a total of 19 bonds, including 9 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 five-membered ring, 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .
Molecular Structure Analysis
The molecular structure of Cyclopentanesulfonic acid includes a five-membered ring, a hydroxyl group, and a sulfonic acid group . The molecule has a total of 19 bonds, including 9 non-H bonds, 2 multiple bonds, 1 rotatable bond, and 2 double bonds .Applications De Recherche Scientifique
Biomaterials
Sulfonated molecules, such as Cyclopentanesulfonic acid, have found significant applications in the field of biomaterials . The process of sulfonation, which introduces sulfonic acid groups, enhances the properties of biomaterials . This includes applications in hydrogels, scaffolds, and nanoparticles, where sulfonation offers unique advantages . The impact on cellular responses, including adhesion, proliferation, and differentiation, is also noteworthy .
Regenerative Medicine
Sulfonated biomaterials play a crucial role in regenerative medicine . The sulfonic acid groups introduced through sulfonation can influence cellular responses, which is critical in tissue regeneration .
Drug Delivery
The use of sulfonated molecules in drug delivery systems is another significant application . The unique properties of sulfonated molecules can enhance the efficiency of drug delivery, particularly in targeted delivery systems .
Tissue Engineering
In the field of tissue engineering, sulfonated molecules are used to improve the properties of engineered tissues . The introduction of sulfonic acid groups can enhance the interaction between the engineered tissue and the body’s cells, improving the success of tissue engineering applications .
Ion Exchange
Surface functionalization of porous materials with sulfonic acid (SO3H) groups, such as in Cyclopentanesulfonic acid, is of particular interest in applications involving ion exchange . This is because the sulfonic acid groups can interact with ions, allowing for efficient ion exchange processes .
Acidic Catalysis and Proton Conduction
Sulfonic acid functionalized materials are also used in acidic catalysis and proton conduction . The presence of sulfonic acid groups can enhance the catalytic activity of the material, making it suitable for various catalytic applications . Additionally, these materials can conduct protons, making them useful in applications such as fuel cells .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Many sulfonic acid derivatives are known to interact with various proteins and enzymes in the body .
Biochemical Pathways
Without specific information on Cyclopentanesulfonic acid, it’s difficult to determine the exact biochemical pathways it affects. Many drugs influence the flux of metabolites through metabolic pathways to ensure the output of the pathways meets biological demand .
Pharmacokinetics (ADME)
These properties are crucial for a drug’s bioavailability and efficacy .
Result of Action
The effects of a drug at the molecular and cellular level often involve changes in cellular processes and functions .
Propriétés
IUPAC Name |
cyclopentanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c6-9(7,8)5-3-1-2-4-5/h5H,1-4H2,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIKGZQRXQYYJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577104 | |
| Record name | Cyclopentanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentanesulfonic acid | |
CAS RN |
19247-73-5 | |
| Record name | Cyclopentanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








